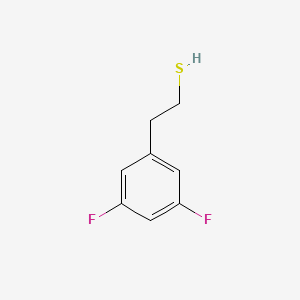

2-(3,5-Difluorophenyl)ethane-1-thiol

描述

2-(3,5-Difluorophenyl)ethane-1-thiol is a sulfur-containing aromatic compound characterized by a thiol (-SH) group attached to an ethane backbone substituted with a 3,5-difluorophenyl moiety. The 3,5-difluorophenyl group imparts strong electron-withdrawing effects due to the symmetrical meta-fluorine substitution, which can enhance the stability and reactivity of the thiol group. Such compounds are often utilized as intermediates in pharmaceutical synthesis, particularly in constructing molecules with tailored electronic and steric properties .

属性

IUPAC Name |

2-(3,5-difluorophenyl)ethanethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2S/c9-7-3-6(1-2-11)4-8(10)5-7/h3-5,11H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STLJNJLTZQBJJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)CCS | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Difluorophenyl)ethane-1-thiol typically involves the introduction of the thiol group to an appropriate precursor. One common method is the reaction of 3,5-difluorobenzyl chloride with thiourea, followed by hydrolysis to yield the desired thiol compound. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

化学反应分析

Oxidation Reactions

Thiol groups undergo oxidation to form disulfides or sulfonic acids. The electron-withdrawing 3,5-difluorophenyl substituent enhances thiol acidity, facilitating oxidation under mild conditions.

| Reaction Type | Conditions | Products | Notes | Ref. |

|---|---|---|---|---|

| Disulfide formation | H₂O₂, RT, 2–4 h | Bis(2-(3,5-difluorophenyl)ethyl) disulfide | Air oxidation also possible | |

| Sulfonic acid formation | KMnO₄, H₂SO₄, reflux | 2-(3,5-Difluorophenyl)ethanesulfonic acid | Requires strong acidic medium |

Mechanistic Insight :

-

Disulfide formation : Proceeds via a radical mechanism or two-electron oxidation pathway, depending on the oxidizing agent.

-

Sulfonic acid formation : Involves sequential oxidation of -SH to -SO₃H through sulfenic and sulfinic acid intermediates.

Nucleophilic Substitution

The thiolate anion (generated under basic conditions) acts as a potent nucleophile. Fluorine substituents stabilize the transition state via inductive effects.

| Substrate | Conditions | Products | Yield | Ref. |

|---|---|---|---|---|

| Alkyl halides (R-X) | K₂CO₃, DMF, 60°C, 6 h | R-S-CH₂-C₆H₃F₂-3,5 | 60–80% | |

| Epoxides | Et₃N, THF, RT, 12 h | β-Hydroxy thioethers | 70–85% |

Example Reaction :

Michael Addition Reactions

The thiol group participates in conjugate additions to α,β-unsaturated carbonyl compounds.

| Substrate | Conditions | Products | Selectivity | Ref. |

|---|---|---|---|---|

| Acrylonitrile | RT, 24 h, no catalyst | 3-(2-(3,5-Difluorophenyl)ethylthio)propanenitrile | Anti-Markovnikov | |

| Methyl acrylate | DABCO, CH₃CN, 40°C | Thioether adducts | >90% |

Regiochemical Influence :

The 3,5-difluorophenyl group does not sterically hinder the thiol, enabling high regioselectivity in additions .

Cyclization and Heterocycle Formation

Thiols are precursors to sulfur-containing heterocycles. Fluorine substituents modulate electronic effects in cyclization.

| Reaction Partners | Conditions | Products | Application | Ref. |

|---|---|---|---|---|

| α,ω-Dihaloalkanes | KOH, EtOH, reflux | Thiacycloalkanes (e.g., thiolanes) | Bioactive scaffolds | |

| Hydrazines | HCl, EtOH, Δ | 1,2,4-Triazolethiones | Anticancer agents |

Example Pathway :

Radical Reactions

Thiols participate in radical chain reactions, including thiol-ene click chemistry.

| Substrate | Conditions | Products | Efficiency | Ref. |

|---|---|---|---|---|

| Alkenes | AIBN, UV light | Thioether adducts | >95% | |

| Alkynes | DTBP, 80°C | Vinyl sulfides | 70–90% |

Mechanism :

-

Initiation: AIBN generates radicals, abstracting a hydrogen atom from the thiol.

-

Propagation: Thiyl radical adds to the alkene/alkyne, forming a carbon-centered radical .

Metal Complexation

The thiol group coordinates to transition metals, forming stable complexes.

| Metal Salt | Conditions | Complex Structure | Stability | Ref. |

|---|---|---|---|---|

| AgNO₃ | MeOH, RT | [Ag(SR)₂]⁺NO₃⁻ | High | |

| PdCl₂ | DCM, 0°C | Pd(SR)₂Cl₂ | Moderate |

Applications :

-

Antimicrobial agents due to silver-thiolate interactions.

Acid-Base Behavior

The thiol group exhibits pKa ~8–10, lower than aliphatic thiols due to fluorine’s inductive effect.

| Property | Value | Method | Ref. |

|---|---|---|---|

| pKa (in H₂O) | 8.2 ± 0.3 | Potentiometric titration | |

| Solubility (H₂O) | 1.2 mg/mL (25°C) | Gravimetric analysis |

Thermal Stability

Decomposition occurs above 200°C, primarily via C-S bond cleavage.

| Condition | Observation | By-Products | Ref. |

|---|---|---|---|

| 220°C, N₂ atmosphere | Exothermic decomposition | HF, CS₂, aromatic fragments |

科学研究应用

Organic Synthesis

2-(3,5-Difluorophenyl)ethane-1-thiol serves as a crucial building block in organic synthesis. Its thiol group can participate in various reactions:

- Oxidation: Thiols can be oxidized to form disulfides or sulfonic acids.

- Substitution Reactions: The aromatic ring can undergo electrophilic aromatic substitution reactions, influenced by the electron-withdrawing fluorine atoms.

- Addition Reactions: The thiol group can add to alkenes or alkynes, forming thioethers or thiol-ene adducts.

| Reaction Type | Products | Key Reagents |

|---|---|---|

| Oxidation | Disulfides, sulfonic acids | Hydrogen peroxide |

| Electrophilic Substitution | Nitrated or halogenated derivatives | Bromine |

| Addition | Thioethers | Alkenes/alkynes |

Biological Applications

The compound's thiol group allows it to interact with biological molecules, making it useful in:

- Biochemical Probes: Investigating protein-thiol interactions.

- Metallodrug Development: Fluorinated ligands like this compound are explored for their potential in designing metallodrugs for targeted therapies against diseases such as cancer and HIV .

Case Study: Fluorinated Nanoparticles

Research has shown that gold nanoparticles capped with fluorinated thiols exhibit enhanced cellular uptake in vitro. In HeLa cells, cell viability decreased significantly after exposure to these nanoparticles, indicating potential applications in drug delivery systems and targeted therapies .

Industrial Applications

In industry, this compound is utilized in the synthesis of specialty chemicals and materials. Its unique properties allow for:

- Development of Fine Chemicals: Used in creating compounds with specific functionalities for pharmaceuticals and agrochemicals.

- Catalytic Processes: The reactivity of the thiol group enables its use as a ligand in catalytic processes involving metal ions.

作用机制

The mechanism of action of 2-(3,5-Difluorophenyl)ethane-1-thiol involves its interaction with molecular targets through the thiol group. The thiol group can form covalent bonds with electrophilic centers in biomolecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways and cellular processes.

相似化合物的比较

Substituent Position Variations: 3,5-Difluorophenyl vs. 2,4-Difluorophenyl Derivatives

The position of fluorine substituents on the aromatic ring significantly influences electronic and steric properties. For instance:

- 3,5-Difluorophenyl : Symmetrical meta-fluorine substitution creates a uniformly electron-deficient aromatic ring, enhancing the acidity of the thiol group (pKa ~10) and stabilizing the deprotonated thiolate form. This symmetry may also improve binding selectivity in biological systems .

- 2,4-Difluorophenyl : As seen in -difluorophenyl derivatives (e.g., triazole-thioether compounds) exhibit ortho/para-substitution, leading to asymmetric electron withdrawal. This asymmetry can reduce ring planarity and alter reactivity in nucleophilic substitutions compared to 3,5-difluoro analogs .

Table 1: Substituent Position Effects

Functional Group Variations: Thiol vs. Thioether and Other Sulfur-Containing Groups

The nature of the sulfur-containing functional group dictates chemical behavior:

- Thiol (-SH) : Highly nucleophilic and prone to oxidation (e.g., forming disulfides). The thiol in this compound may participate in metal coordination or redox reactions, relevant in catalytic or biological contexts.

- Thioether (-S-) : As in ’s triazole-thioether, thioethers are less reactive toward oxidation but can act as hydrogen bond acceptors. Their stability under acidic conditions makes them preferable in某些 drug scaffolds .

- Thiourea (-NH-CS-NH-) : highlights thiourea derivatives with trifluoromethyl groups. Thioureas exhibit stronger hydrogen-bonding capacity than thiols, useful in supramolecular chemistry, but lack the redox sensitivity of thiols .

Table 2: Functional Group Comparison

Aromatic Ring Substituent Variations: Fluorine vs. Trifluoromethyl Groups

Electron-withdrawing substituents on the aromatic ring modulate solubility and electronic effects:

- Fluorine : The 3,5-difluorophenyl group in the target compound provides moderate electron withdrawal, balancing solubility (via polarity) and lipophilicity. Fluorine’s small size minimizes steric hindrance .

- Trifluoromethyl (-CF3) : As in ’s thiourea derivative, CF3 groups are stronger electron-withdrawing agents, significantly increasing lipophilicity and metabolic stability. However, they may introduce steric bulk, complicating synthetic routes .

Table 3: Substituent Electronic Effects

Presence of Additional Functional Moieties in Complex Derivatives

Complex derivatives, such as ’s alanine ester, demonstrate how 3,5-difluorophenyl-ethanethiol scaffolds can be integrated into larger pharmacophores. The ester and amide groups in such compounds enhance water solubility and bioavailability, while the thiol group (if present) could enable disulfide-based prodrug strategies .

生物活性

2-(3,5-Difluorophenyl)ethane-1-thiol is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

This compound possesses a thiol functional group that can engage in various chemical reactions, including redox reactions and the formation of disulfide bonds. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound, potentially influencing its biological activity.

The biological activity of thiol compounds often involves:

- Covalent Bond Formation : Thiols can form covalent bonds with cysteine residues in proteins, modulating enzyme activity and influencing cellular signaling pathways.

- Redox Reactions : The thiol group participates in redox reactions, which can affect oxidative stress levels within cells.

- Metal Ion Coordination : Thiols can chelate metal ions, impacting metal-dependent biological processes.

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies. Key findings include:

Antimicrobial Activity

Research indicates that fluorinated thiols exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli at low concentrations. The minimum inhibitory concentration (MIC) values for these compounds often range from 15.6 µg/mL to higher values depending on structural variations .

Anticancer Potential

Fluorinated compounds have been explored for their anticancer properties. In vitro studies have demonstrated that certain derivatives can inhibit cancer cell proliferation. For example, compounds with similar structures have shown IC50 values indicating effective growth inhibition in breast cancer cell lines (e.g., MCF-7) at concentrations as low as 20 µM .

Case Studies

Several studies highlight the biological activity of thiol compounds:

- Cell Viability and Uptake : A study on fluorinated quantum dots capped with thiols demonstrated reduced cell viability in HeLa cells upon exposure for 24 hours, indicating potential cytotoxic effects due to cellular uptake mechanisms .

- Inhibition Studies : Research focusing on the inhibition of specific enzymes by thiol compounds revealed that modifications in the thiol structure could lead to enhanced inhibitory effects against catalase enzymes, which are crucial for cellular oxidative stress management .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。